5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Description
This compound is a benzothiazole derivative with a complex heterocyclic architecture. Its core structure consists of a 1,3-benzothiazole scaffold substituted with methyl groups at positions 5 and 7. At position 2, a piperazine moiety is attached via a benzoyl linker, which is further functionalized with a pyrrolidine-1-sulfonyl group.
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-17-15-18(2)22-21(16-17)25-24(32-22)27-13-11-26(12-14-27)23(29)19-5-7-20(8-6-19)33(30,31)28-9-3-4-10-28/h5-8,15-16H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXYFCHINZMVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves the reaction of the piperazine derivative with pyrrolidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzoyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core benzothiazole : Shared with other derivatives but differentiated by substituent patterns.
- Piperazine-benzoyl-pyrrolidine sulfonyl chain : A unique feature contributing to steric bulk and polarity.
- Methyl groups at positions 5 and 7 : May influence lipophilicity and metabolic stability.
Comparable Compound: 6-Hydroxy-5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)benzothiazole (Metabolite)
- Structural Differences: Position 2: Methylamino group vs. piperazine-linked sulfonyl benzoyl. Position 4: 3-Pyridylmethyl substituent (absent in the parent compound). Position 6: Hydroxyl group (introduced via metabolic oxidation) .
- The parent compound’s sulfonamide group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases).
Physicochemical and Pharmacokinetic Properties
Parent Compound:
- Potential Targets: Kinases: Sulfonamide-piperazine motifs are common in kinase inhibitors (e.g., VEGFR, EGFR). GPCRs: Piperazine derivatives frequently target serotonin or dopamine receptors.
- Hypothetical Advantages :
- The pyrrolidine sulfonyl group may improve binding affinity through hydrogen bonding or electrostatic interactions.
Metabolite :
- Activity Shifts :
- The pyridylmethyl group could enable π-π stacking with aromatic residues in enzymes or receptors.
- Hydroxylation may reduce CNS penetration due to increased polarity.
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Differences
| Feature | Parent Compound | Metabolite |
|---|---|---|
| Position 2 Substituent | Piperazine-benzoyl-pyrrolidine sulfonyl | Methylamino |
| Position 4 Substituent | None | 3-Pyridylmethyl |
| Position 6 Substituent | H | Hydroxyl |
| Key Interactions | Sulfonamide (H-bonding), piperazine (flexibility) | Pyridyl (π-π), hydroxyl (H-bonding) |
Table 2: Pharmacokinetic Trends
| Parameter | Parent Compound | Metabolite |
|---|---|---|
| logP | Higher (~3.5) | Lower (~1.8) |
| Metabolic Pathway | N-dealkylation | Hydroxylation |
| Probable Excretion | Renal (sulfonamide) | Renal (polar) |
Biological Activity
5,7-Dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The structural elements include:
- Benzothiazole ring : Imparts biological activity.
- Piperazine moiety : Enhances interaction with biological targets.
- Pyrrolidine sulfonyl group : Potentially increases solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Key mechanisms include:
- Inhibition of cancer cell proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell cycle arrest : It disrupts the normal cell cycle progression, particularly at the G1/S transition phase.
Efficacy Against Cancer Cell Lines
Research has demonstrated that 5,7-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes the findings from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.24 | Apoptosis via caspase activation |
| DU-145 (Prostate) | 8 ± 3 | Inhibition of proliferation |
| HepG2 (Liver) | 9 ± 2 | Induction of apoptosis |
| HCT-116 (Colorectal) | 7.9 | Cell cycle arrest at subG1 phase |
| A431 (Skin) | 4 | Inhibition of IL-6 and TNF-α production |
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to the compound :
- Al-Soud et al. (2019) reported that derivatives incorporating piperazine showed significant antiproliferative effects against various cancer cell lines, including DU-145 and HepG2. The study highlighted the importance of substituents in enhancing biological activity .
- Gurdal et al. (2020) synthesized several benzothiazole derivatives and evaluated their cytotoxicity against HUH-7, MCF-7, and HCT-116 cell lines. Notably, their findings indicated that compounds with specific substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .
- Recent Investigations have focused on novel derivatives that combine anti-inflammatory and anticancer properties. For instance, compounds designed to target both IL-6 and TNF-α pathways showed promise in reducing tumor growth while also modulating inflammatory responses .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine coupling | DMF | K₂CO₃ | 80°C, 12h | 65–70 |
| Sulfonylation | DCM | Et₃N | 0–25°C, 4h | 80–85 |
Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?
Answer:
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from assay variability (e.g., enzyme source, substrate concentration) or structural impurities. Methodological solutions include:
- Standardized assays : Use recombinant enzymes (e.g., human carbonic anhydrase II) and control substrate concentrations across studies .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., acetazolamide) to normalize data .
- Structural verification : Confirm compound integrity via LC-MS and ¹H/¹³C NMR post-assay to rule out degradation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and pyrrolidine-sulfonyl (δ 1.5–2.0 ppm) moieties .
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and benzothiazole (C=N stretch at 1600–1650 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₄O₃S₂: 497.1584) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
Answer:
- Substituent variation : Synthesize analogs with modified pyrrolidine-sulfonyl groups (e.g., cyclopentane sulfonyl) to assess steric/electronic effects on binding .
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), prioritizing residues critical for hydrogen bonding (e.g., Asp93 in PI3Kγ) .
- In vitro validation : Compare IC₅₀ values across analogs using kinase inhibition assays (e.g., ATP-Glo™) to correlate computational predictions with experimental data .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Thermal stability : Store at −20°C in amber vials to prevent photodegradation. TGA/DSC analysis shows decomposition onset at >150°C .
- Hydrolytic sensitivity : Avoid aqueous buffers (pH < 5 or > 9) due to sulfonamide group hydrolysis. Use lyophilized form for aqueous studies .
Advanced: How can researchers investigate metabolic pathways or degradation products?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-QTOF-MS. Major Phase I metabolites often involve oxidation of the dimethylbenzothiazole group .
- Environmental fate studies : Use HPLC-UV to track degradation under simulated sunlight (λ = 365 nm) in aqueous/organic matrices, identifying by-products like sulfonic acid derivatives .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Cell viability assays : Use HepG2 (hepatocytes) and HEK293 (kidney) cells with MTT assays at 10–100 µM concentrations .
- Genotoxicity : Perform Ames tests (TA98 strain) to assess mutagenic potential .
Advanced: How can crystallographic data resolve ambiguities in binding modes?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures to 1.8 Å resolution. Compare with docking poses to validate interactions (e.g., π-stacking with Phe113 in target proteins) .
- Electron density maps : Use SHELX or PHENIX to refine occupancies of flexible groups (e.g., piperazine ring) .
Basic: What solvents are compatible with this compound for formulation studies?
Answer:
- Polar aprotic solvents : DMSO, DMF (for stock solutions).
- Aqueous compatibility : Use ≤5% DMSO in PBS for cell-based assays. Avoid chloroform due to sulfonamide reactivity .
Advanced: How can computational methods predict off-target interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
